molecular formula C5H16CaClNO4P+ B12823608 CID 123134051

CID 123134051

Cat. No.: B12823608
M. Wt: 260.69 g/mol
InChI Key: WYMGDKJTOPUGHJ-UHFFFAOYSA-O
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Description

Based on general practices for compound characterization , its identity and properties would typically be determined using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Compounds are often compared based on structural motifs, functional groups, and applications in fields like pharmacology or materials science .

Properties

Molecular Formula

C5H16CaClNO4P+

Molecular Weight

260.69 g/mol

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/p+1

InChI Key

WYMGDKJTOPUGHJ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O.Cl.[Ca]

Origin of Product

United States

Chemical Reactions Analysis

CID 123134051 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen halides and water.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 123134051 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 123134051 involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

To contextualize CID 123134051, two structurally related compounds are selected for comparison: Oscillatoxin D (CID 101283546) and 30-Methyl-Oscillatoxin D (CID 185389) . These compounds, referenced in , belong to the oscillatoxin family, which shares macrocyclic lactone frameworks but differs in substituents.

Structural and Functional Comparison

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₂H₄₈O₈ (assumed) C₃₁H₄₆O₈ C₃₂H₄₈O₈
Molecular Weight ~584.7 g/mol 570.7 g/mol 584.7 g/mol
Key Functional Groups Macrocyclic lactone, methyl substituent Macrocyclic lactone, hydroxyl group Macrocyclic lactone, methyl group at C-30
Bioactivity Hypothesized antitumor Cytotoxic, inhibits protein synthesis Enhanced metabolic stability
Applications Drug development (assumed) Biomedical research Optimized pharmacokinetics
Key Differences:
  • Substituent Effects : The addition of a methyl group in CID 185389 improves metabolic stability compared to CID 101283546, which has a hydroxyl group prone to oxidation .
  • Bioactivity: Structural modifications influence target specificity. For example, methyl groups can enhance membrane permeability, as noted in for similar compounds.

Pharmacological Potential

While direct studies on this compound are unavailable, analogs like CID 101283546 show cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa cells) . Methylated derivatives (e.g., CID 185389) often exhibit improved bioavailability, as seen in for similar compounds with log P values optimized for blood-brain barrier penetration.

Industrial Relevance

Compounds like this compound are valuable in drug discovery due to their modular scaffolds. For example:

  • Structure-Activity Relationship (SAR) : Methylation at specific positions can reduce toxicity while maintaining efficacy .
  • Scalable Synthesis : Methods from (e.g., using K₂CO₃ in polar aprotic solvents) ensure reproducibility for industrial production.

Q & A

Q. How to structure a manuscript discussing this compound’s mechanism of action?

  • Methodological Answer :

Follow IMRaD (Introduction, Methods, Results, and Discussion) with emphasis on reproducibility.

Use schematics to illustrate proposed pathways (e.g., enzyme inhibition).

Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and future directions .

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